molecular formula C14H14O4 B11802938 Methyl 4-((2-methylallyl)oxy)benzofuran-6-carboxylate

Methyl 4-((2-methylallyl)oxy)benzofuran-6-carboxylate

Cat. No.: B11802938
M. Wt: 246.26 g/mol
InChI Key: IJSDMMVBVMHJTF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-methylallyl)oxy)benzofuran-6-carboxylate typically involves the reaction of 4-hydroxybenzofuran-6-carboxylic acid with 2-methylallyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-methylallyl)oxy)benzofuran-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 4-((2-methylallyl)oxy)benzofuran-6-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Biological Activity

Methyl 4-((2-methylallyl)oxy)benzofuran-6-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C_{15}H_{18}O_{4} and a molecular weight of approximately 246.26 g/mol. The compound features a benzofuran moiety, which consists of a fused benzene and furan ring, and a methylallyl group that enhances its reactivity and biological potential.

Property Value
Molecular FormulaC_{15}H_{18}O_{4}
Molecular Weight246.26 g/mol
Functional GroupsEther, Carboxylate

Antioxidant Properties

Preliminary studies indicate that compounds with similar structures often exhibit antioxidant effects , which can protect cells from oxidative stress. The antioxidant activity is attributed to the ability of the compound to scavenge free radicals, thereby reducing cellular damage.

Antimicrobial Activity

Research suggests that this compound may possess antimicrobial properties . This activity is likely due to the disruption of bacterial cell membranes and inhibition of essential enzymes, making it a candidate for developing new antibiotics.

Anticancer Potential

The compound has been studied for its anticancer properties , particularly in the context of skin diseases like cancer and psoriasis. Its mechanism may involve modulating specific molecular targets associated with cell proliferation and apoptosis.

The exact mechanism of action for this compound is still under investigation. However, it is believed to interact with various molecular targets, including enzymes and receptors, potentially leading to altered signaling pathways that affect cell survival and proliferation.

Case Studies and Research Findings

  • Antioxidant Activity Study :
    • A study demonstrated that this compound exhibited significant antioxidant activity in vitro, suggesting its potential use in preventing oxidative stress-related diseases.
  • Antimicrobial Efficacy :
    • In laboratory tests, the compound showed promising results against several bacterial strains, indicating its potential as an antimicrobial agent.
  • Anticancer Research :
    • Research involving cell lines indicated that this compound could inhibit tumor growth through mechanisms involving apoptosis induction.

Properties

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

methyl 4-(2-methylprop-2-enoxy)-1-benzofuran-6-carboxylate

InChI

InChI=1S/C14H14O4/c1-9(2)8-18-13-7-10(14(15)16-3)6-12-11(13)4-5-17-12/h4-7H,1,8H2,2-3H3

InChI Key

IJSDMMVBVMHJTF-UHFFFAOYSA-N

Canonical SMILES

CC(=C)COC1=CC(=CC2=C1C=CO2)C(=O)OC

Origin of Product

United States

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